[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol CAS number
[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol CAS number
Technical Whitepaper: [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol
Executive Summary
[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol (CAS: 1803598-53-9 ) is a highly specialized fluorinated building block used critically in the synthesis of advanced pharmaceutical and agrochemical agents. Its structural uniqueness lies in the specific "2,5-difluoro-4-trifluoromethyl" substitution pattern on the benzene ring.
This motif offers a trifecta of medicinal chemistry advantages:
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Metabolic Robustness: The para-trifluoromethyl group and ortho/meta-fluorine atoms block common P450-mediated metabolic soft spots (hydroxylation), significantly extending the half-life of derived scaffolds.
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Lipophilicity Modulation: The trifluoromethyl (-CF₃) group increases lipophilicity (LogP), enhancing membrane permeability, while the hydroxyl (-OH) handle allows for versatile covalent attachment.
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Electronic Tuning: The electron-withdrawing nature of the fluorine substituents lowers the pKa of adjacent functional groups in the final drug molecule, altering binding affinity and solubility.
This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this compound, designed for researchers requiring high-purity derivatization protocols.
Chemical Identity & Physicochemical Profile
| Property | Data |
| CAS Number | 1803598-53-9 |
| IUPAC Name | [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol |
| Synonyms | 2,5-Difluoro-4-(trifluoromethyl)benzyl alcohol |
| Molecular Formula | C₈H₅F₅O |
| Molecular Weight | 212.12 g/mol |
| Physical State | White to off-white crystalline solid (or low-melting solid) |
| Solubility | Soluble in MeOH, DCM, THF, DMSO; sparingly soluble in water. |
| Predicted LogP | ~2.1 (Modulated by hydrophilic -OH and lipophilic -CF₃) |
| pKa (Hydroxyl) | ~13.5 (Slightly more acidic than benzyl alcohol due to F-induction) |
Synthetic Routes & Process Chemistry
The synthesis of [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol typically follows two primary pathways. The choice depends on the availability of precursors (Acid vs. Arene) and the scale of operation.
Pathway A: Reduction of 2,5-Difluoro-4-(trifluoromethyl)benzoic Acid (Preferred)
This is the most robust laboratory method, ensuring high yields and purity. It utilizes the carboxylic acid precursor, which is reduced to the alcohol.
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Reagents: Borane-Tetrahydrofuran Complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).
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Solvent: Anhydrous THF.
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Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂).
Protocol:
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Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen.
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Dissolution: Dissolve 1.0 eq of 2,5-difluoro-4-(trifluoromethyl)benzoic acid in anhydrous THF (0.5 M concentration).
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Addition: Cool to 0°C. Dropwise add 1.2–1.5 eq of BH₃·THF (1.0 M solution). Expert Note: BH₃ is preferred over LiAlH₄ for chemoselectivity if halogens are labile, though the Ar-F bond is generally stable to LiAlH₄ at 0°C.
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Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of acid).
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Quench: Cool to 0°C. Carefully quench with MeOH (to destroy excess borane) followed by 1N HCl.
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Workup: Extract with Ethyl Acetate (x3). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Pathway B: Lithiation-Formylation of 1,4-Difluoro-2-(trifluoromethyl)benzene
Used when the benzoic acid precursor is unavailable. This route relies on the ortho-directing effect of the fluorine atoms.
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Precursor: 1,4-Difluoro-2-(trifluoromethyl)benzene.
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Reagents: n-Butyllithium (n-BuLi) or LDA; Dimethylformamide (DMF); Sodium Borohydride (NaBH₄).
Protocol:
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Lithiation: Treat the precursor with n-BuLi in THF at -78°C. The directing groups favor deprotonation at the C-5 position (ortho to F, meta to CF₃).
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Formylation: Quench the lithiated species with dry DMF to generate the intermediate 2,5-difluoro-4-(trifluoromethyl)benzaldehyde.
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Reduction: Without extensive purification, reduce the crude aldehyde with NaBH₄ in MeOH/THF to yield the benzyl alcohol.
Visualization: Synthetic Workflows
Figure 1: Validated synthetic pathways for CAS 1803598-53-9. Pathway A (top) is preferred for gram-scale purity.
Reactivity & Functionalization
As a benzyl alcohol, this compound serves as a pivot point for installing the fluorinated aryl group into larger scaffolds.
A. Conversion to Benzyl Halides (Alkylation Precursors)
To use this motif as an electrophile (e.g., for N-alkylation of amines), convert the alcohol to a bromide or chloride.
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Reagent: Thionyl Chloride (SOCl₂) for Chloride; Phosphorus Tribromide (PBr₃) for Bromide.
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Expert Insight: The electron-deficient ring destabilizes the benzylic carbocation, making S_N1 pathways slower. S_N2 conditions are preferred.
B. Oxidation to Benzaldehyde
To use as a nucleophilic acceptor (e.g., Reductive Amination).
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Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.
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Note: Avoid harsh oxidants (KMnO₄) which might degrade the electron-poor ring or affect the CF₃ group stability under extreme conditions.
C. Nucleophilic Aromatic Substitution (S_NAr)
The presence of two fluorine atoms and a trifluoromethyl group makes the ring highly activated for S_NAr, particularly at the positions ortho or para to the CF₃ group if they were fluorinated. However, in this specific 2,5-difluoro-4-CF3 pattern:
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The Fluorines are at 2 and 5.
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Nucleophiles (amines, thiols) can displace the fluorine atoms under elevated temperatures, leading to side reactions if conditions are too aggressive during other transformations.
Applications in Medicinal Chemistry
This building block is a "Bioisostere Enabler."
1. Metabolic Blocking: The CF₃ group at the para-position prevents metabolic oxidation at the most reactive site of the phenyl ring. The Fluorines at 2 and 5 further block ortho metabolic attacks and prevent ring epoxidation.
2. pKa Modulation of Proximal Amines: When this benzyl alcohol is converted to a benzyl amine (via azide or halide), the strong electron-withdrawing nature of the Ar-F/CF₃ system significantly lowers the pKa of the amine (often by 1–2 units compared to a non-fluorinated benzyl amine). This reduces the basicity, potentially improving oral bioavailability by reducing lysosomal trapping or improving permeation.
3. Conformational Locking: The ortho-fluorine atoms can induce specific conformational preferences via electrostatic repulsion with side chains, "locking" the drug molecule into a bioactive conformation.
Visualization: Drug Design Logic
Figure 2: Impact of the 2,5-difluoro-4-(trifluoromethyl) motif on pharmacological parameters.
Safety & Handling (SDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store in a cool, dry place. Keep container tightly closed.
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Reactivity: Incompatible with strong oxidizing agents and acid chlorides.
References
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Chemical Identity & CAS: [2,5-difluoro-4-(trifluoromethyl)phenyl]methanol [1803598-53-9]. CliniSciences.
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General Synthesis of Fluorinated Benzyl Alcohols: Process for preparing benzyl alcohols and their use. US Patent 6462242B1.
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Medicinal Chemistry of Fluorine: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC.
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Lithiation Protocols: Directed (ortho) Metallation Strategies. University of Windsor.
